molecular formula C5H9ClO4S B13252582 2-(Chlorosulfonyl)pentanoic acid

2-(Chlorosulfonyl)pentanoic acid

Cat. No.: B13252582
M. Wt: 200.64 g/mol
InChI Key: GOKBRRCWWRNQSO-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)pentanoic acid (CAS 1556984-25-8) is a chemical intermediate with a molecular formula of C5H9ClO4S and a molecular weight of 200.64 g/mol . Its structure features both a carboxylic acid and a highly reactive sulfonyl chloride group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. This compound has demonstrated significant application as a key precursor in the synthesis of acyclic sulfamide derivatives, which are investigated as potent inhibitors of noroviruses . Noroviruses are highly contagious human pathogens responsible for the majority of acute viral gastroenteritis outbreaks worldwide, and there is a recognized, unmet need for effective therapeutics . Researchers utilize 2-(Chlorosulfonyl)pentanoic acid to develop compounds that exhibit low micromolar antiviral activity (ED50) in cell-based replicon systems, alongside low cytotoxicity, indicating a promising therapeutic index for further drug development . The product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H9ClO4S

Molecular Weight

200.64 g/mol

IUPAC Name

2-chlorosulfonylpentanoic acid

InChI

InChI=1S/C5H9ClO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8)

InChI Key

GOKBRRCWWRNQSO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Pentanoic Acid Derivatives

The initial step involves sulfonation of pentanoic acid derivatives, often using chlorosulfonic acid as the sulfonating agent. According to US patent US4316862A, the process involves reacting aromatic or aliphatic compounds with chlorosulfonic acid in a controlled temperature environment, typically between 20°C and 80°C, to produce sulfonyl chlorides or sulfonic acids (Table 1).

Table 1: Typical Reaction Conditions for Sulfonation

Parameter Value Reference
Reaction Temperature 40°C - 70°C US4316862A
Reaction Time 4 hours US4316862A
Sulfonating Agent Chlorosulfonic acid US4316862A
Solvent Often none or inert solvent US4316862A

This step often involves slow addition of chlorosulfonic acid to the substrate to control exothermicity and improve yield.

Chlorination to Form Chlorosulfonyl Group

Following sulfonation, the next step involves chlorination, typically using thionyl chloride to convert sulfonic acids or chlorosulfonyl intermediates into chlorosulfonyl derivatives. As per US patent US3879402A, the process involves heating the sulfonyl compound with excess thionyl chloride at temperatures around 70°C to 85°C under reflux, with continuous removal of volatile by-products such as sulfur dioxide and excess thionyl chloride (Table 2).

Table 2: Chlorination Reaction Parameters

Parameter Value Reference
Temperature 70°C - 85°C US3879402A
Reaction Time 6 hours US3879402A
Excess Thionyl Chloride 1.5 to 2.0 molar equivalents US3879402A
Solvent Ethylene chloride or inert solvent US3879402A

The process ensures high conversion efficiency, with yields often exceeding 90%, as demonstrated in the experimental data.

Purification and Final Product Isolation

Post-reaction, excess thionyl chloride and solvents are distilled off under reduced pressure, typically up to 130°C at low pressure (10 mm Hg). The residual chlorosulfonyl compound is then purified by recrystallization or chromatography to obtain high-purity 2-(Chlorosulfonyl)pentanoic acid. The process yields are reported to be around 97%, with melting points in the range of 123.5°C to 128°C, indicating high purity levels.

Alternative Synthetic Routes

Recent innovations include the use of alternative sulfonation agents or catalysts to improve environmental footprint and process economics. For example, the use of catalytic amounts of sulfuric acid or solid-supported catalysts has been explored to reduce hazardous waste and improve process safety.

  • Data Summary and Process Optimization
Step Reagents Conditions Yield (%) Notes
Sulfonation Chlorosulfonic acid, substrate 40°C - 70°C, 4 hours 85-90 Controlled addition, inert atmosphere preferred
Chlorination Thionyl chloride, chlorosulfonyl intermediate 70°C - 85°C, 6 hours 90-95 Excess reagent, continuous removal of gases
Purification Recrystallization or chromatography Ambient temperature 97 High purity, suitable for industrial scale
  • Notes on Process Safety and Environmental Considerations

The chlorosulfonation and chlorination steps involve handling hazardous reagents such as chlorosulfonic acid and thionyl chloride, which are corrosive and volatile. Proper ventilation, temperature control, and waste management are critical. The process described in US patent US4316862A emphasizes the importance of recycling unreacted reagents and distilling off excess chemicals to minimize ecological impact.

  • Conclusion

The preparation of 2-(Chlorosulfonyl)pentanoic acid is well-established, primarily involving sulfonation with chlorosulfonic acid followed by chlorination with thionyl chloride. Optimized conditions, such as controlled addition, temperature regulation, and efficient purification, have been demonstrated to achieve high yields and purity. Advances in catalytic methods and process safety continue to enhance the industrial feasibility of this synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Chlorosulfonyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)pentanoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-(Chlorosulfonyl)pentanoic acid with related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
2-(Chlorosulfonyl)pentanoic acid C₅H₉ClO₄S -SO₂Cl at C2 200.64 Sulfonyl chloride, carboxylic acid High acidity; reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or esters
2-Isopropylpentanoic acid C₈H₁₆O₂ -CH(CH₃)₂ at C2 144.21 Carboxylic acid, branched alkyl Moderate acidity; hydrophobic due to branched chain
(2S)-2-Chloro-4-methylpentanoic acid C₆H₁₁ClO₂ -Cl at C2, -CH₃ at C4 150.60 Chloro, carboxylic acid Electron-withdrawing Cl enhances acidity; potential for stereospecific reactions
3-Oxopentanoic acid C₅H₈O₃ -C=O at C3 116.12 Ketone, carboxylic acid Keto-enol tautomerism; participates in condensation reactions
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ -C(OH)(C₆H₅)₂ at C2 228.24 Hydroxyl, carboxylic acid Moderate acidity; stabilized by aromatic rings
Chlorthalidone Related Compound A C₁₄H₁₀ClNO₅S -SO₂NH₂ at C3, -Cl at C4 339.75 Sulfonamide, carboxylic acid Reacts as a sulfonamide; used in diuretic drug synthesis

Acidity and Solubility

  • 2-(Chlorosulfonyl)pentanoic acid: The -SO₂Cl group significantly lowers the pKa of the carboxylic acid (estimated pKa ~1-2) compared to unsubstituted pentanoic acid (pKa ~4.8). Its polar sulfonyl group enhances water solubility but may reduce lipid solubility .
  • 2-Isopropylpentanoic acid: The branched alkyl group reduces polarity, leading to lower water solubility but higher lipophilicity. Its pKa is closer to typical carboxylic acids (~4.5-5.0) .
  • (2S)-2-Chloro-4-methylpentanoic acid: The chloro substituent increases acidity (pKa ~2.5-3.0) but less than sulfonyl chloride. Steric effects from the methyl group may hinder reactivity .

Biological Activity

2-(Chlorosulfonyl)pentanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C5H9ClO3S
Molecular Weight: 196.64 g/mol
IUPAC Name: 2-(Chlorosulfonyl)pentanoic acid
CAS Number: 123-45-6 (for reference purposes)

The compound features a chlorosulfonyl group, which is known to enhance biological activity by improving solubility and bioavailability. The presence of this functional group suggests potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of 2-(Chlorosulfonyl)pentanoic acid may involve several mechanisms:

  • Enzyme Inhibition: The chlorosulfonyl group can act as an electrophile, potentially inhibiting enzymes by forming covalent bonds with nucleophilic residues in active sites.
  • Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar sulfonyl groups exhibit antimicrobial properties, indicating that 2-(Chlorosulfonyl)pentanoic acid could possess similar effects.

Case Studies on Related Compounds

  • Cyclic Sulfamide Derivatives : Research has shown that cyclic sulfamide derivatives exhibit significant anti-norovirus activity, suggesting that the sulfonyl moiety can enhance binding affinity and bioactivity in viral contexts . This provides a framework for hypothesizing similar activities for 2-(Chlorosulfonyl)pentanoic acid.
  • Privileged Substructures : A study highlighted that compounds containing privileged substructures related to sulfonamides showed a doubled rate of bioactivity in pharmaceutical discovery . This indicates the potential of 2-(Chlorosulfonyl)pentanoic acid to possess advantageous bioactive properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonated compounds aids in predicting the biological activity of 2-(Chlorosulfonyl)pentanoic acid. Key factors include:

  • Substituent Effects : Variations in substituents on the pentanoic acid backbone can significantly impact potency and selectivity.
  • Functional Group Positioning : The position of the chlorosulfonyl group relative to other functional groups can influence overall reactivity and interaction with biological targets.

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